molecular formula C23H22F3N3O5 B11311876 N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide

Cat. No.: B11311876
M. Wt: 477.4 g/mol
InChI Key: BMCAMMQVILUNCT-UHFFFAOYSA-N
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Description

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide is a complex organic compound that features a unique combination of benzodioxepin and dioxinobenzimidazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide typically involves multiple steps:

    Formation of the Benzodioxepin Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Dioxinobenzimidazole Core: This involves the condensation of suitable aromatic amines with aldehydes or ketones, followed by cyclization.

    Coupling of the Two Moieties: The final step involves the coupling of the benzodioxepin and dioxinobenzimidazole structures through a suitable linker, such as an acetamide group. This can be done using reagents like carbodiimides or other coupling agents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry

    Polymer Science: Potential use in the synthesis of advanced polymers with unique properties.

    Electronics: Applications in the development of organic electronic devices.

Mechanism of Action

The mechanism by which N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide analogs: Compounds with similar core structures but different substituents.

    Benzodioxepin derivatives: Compounds with variations in the benzodioxepin moiety.

    Dioxinobenzimidazole derivatives: Compounds with variations in the dioxinobenzimidazole moiety.

Uniqueness

The uniqueness of this compound lies in its combination of two distinct structural motifs, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H22F3N3O5

Molecular Weight

477.4 g/mol

IUPAC Name

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-[2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl]acetamide

InChI

InChI=1S/C23H22F3N3O5/c1-13-7-17-18(32-4-2-3-31-17)8-14(13)11-27-21(30)12-29-16-10-20-19(33-5-6-34-20)9-15(16)28-22(29)23(24,25)26/h7-10H,2-6,11-12H2,1H3,(H,27,30)

InChI Key

BMCAMMQVILUNCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CNC(=O)CN3C4=CC5=C(C=C4N=C3C(F)(F)F)OCCO5)OCCCO2

Origin of Product

United States

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